REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)[CH3:7].S([O-])([O-])(=O)=S.[Na+].[Na+].[Br:21]Br>C(Cl)Cl>[Br:21][C:5]1[O:1][C:2]([CH:6]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH3:7])=[CH:3][CH:4]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1.1 mmol
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(C)N1CCOCC1
|
Name
|
sodium thiosulphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
bubbled out through a Dreschel bottle
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
After addition the reaction
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed twice with 2M Na2CO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
After purification by flash chromatography (silica, 5 to 10% EtOAc in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(O1)C(C)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |